7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. One common method is the reaction of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include hydrogenated derivatives with reduced double bonds or functional groups.
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyrrolo[3,2-b]pyridine core can interact with hydrophobic pockets within the target protein, stabilizing the compound-protein complex and modulating the biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
7-Iodo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Contains an iodine atom, which can affect the compound’s reactivity and binding properties.
Uniqueness
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activity. The bromine atom also influences the compound’s physicochemical properties, such as solubility and stability, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H7BrN2 |
---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2 |
InChI Key |
INPJDDRHEBYEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CN=C21)Br |
Origin of Product |
United States |
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